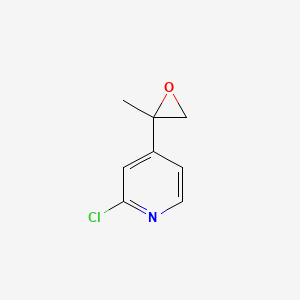

2-Chloro-4-(2-methyloxiran-2-yl)pyridine

CAS No.:

Cat. No.: VC18198178

Molecular Formula: C8H8ClNO

Molecular Weight: 169.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8ClNO |

|---|---|

| Molecular Weight | 169.61 g/mol |

| IUPAC Name | 2-chloro-4-(2-methyloxiran-2-yl)pyridine |

| Standard InChI | InChI=1S/C8H8ClNO/c1-8(5-11-8)6-2-3-10-7(9)4-6/h2-4H,5H2,1H3 |

| Standard InChI Key | DLQJKCGMZRKMOP-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CO1)C2=CC(=NC=C2)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-chloro-4-(2-methyloxiran-2-yl)pyridine, reflects its bifunctional structure:

-

A pyridine backbone provides aromatic stability and facilitates π-π interactions.

-

A chlorine atom at position 2 introduces electron-withdrawing effects, enhancing electrophilic substitution reactivity.

-

A 2-methyloxirane moiety at position 4 introduces strain from the three-membered epoxide ring, enabling ring-opening reactions critical for forming complex molecules .

The molecular formula is C₉H₉ClNO, with a calculated exact mass of 169.03 g/mol. The presence of both chlorine and oxygen atoms contributes to its polar nature, influencing solubility and intermolecular interactions.

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols for 2-chloro-4-(2-methyloxiran-2-yl)pyridine are scarce, analogous compounds suggest plausible routes:

-

Epoxidation of Alkenes:

-

Starting from 4-vinyl-2-chloropyridine, epoxidation using peracetic acid or meta-chloroperbenzoic acid (mCPBA) could yield the target epoxide. This method is widely employed for introducing oxirane groups into aromatic systems .

-

Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid ring-opening side reactions.

-

-

Nucleophilic Substitution:

-

Substitution of a leaving group (e.g., bromide) at position 4 of 2-chloropyridine with a preformed 2-methyloxirane derivative. This approach requires careful control of steric and electronic factors.

-

Industrial Scalability

Industrial production would likely prioritize:

-

Continuous Flow Reactors: To manage exothermic epoxidation reactions and improve yield.

-

Purification Techniques: Chromatography or recrystallization to achieve ≥95% purity, as specified in commercial offerings .

Physicochemical Properties

Key Parameters

Data from limited sources and analog extrapolation reveal the following properties :

| Property | Value |

|---|---|

| Molecular Weight | 169.6 g/mol |

| Density | ~1.3 g/cm³ (estimated) |

| Melting Point | Not reported |

| Boiling Point | ~250°C (extrapolated) |

| Solubility | Low in water; soluble in DMSO |

| LogP (Partition Coefficient) | ~1.8 (predicted) |

The compound’s low water solubility and moderate lipophilicity suggest compatibility with organic solvents, aligning with its role as a synthetic intermediate.

Reactivity and Functionalization

Epoxide Ring-Opening

The strained oxirane ring undergoes nucleophilic attack at the less substituted oxygen, enabling:

-

Acid-Catalyzed Hydrolysis: Forms diols, useful in polymer chemistry.

-

Aminolysis: Reaction with amines to yield β-amino alcohols, intermediates in drug synthesis .

Pyridine Functionalization

The chlorine atom at position 2 participates in:

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings to introduce aryl or alkyl groups.

-

Nucleophilic Aromatic Substitution: Replacement with hydroxyl or amino groups under basic conditions.

Future Research Directions

-

Stereochemical Studies: Investigate the configuration of the epoxide group (cis/trans) and its impact on reactivity.

-

Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

-

Process Optimization: Develop scalable, cost-effective synthesis routes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume